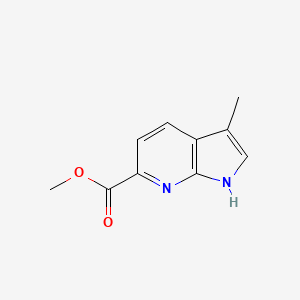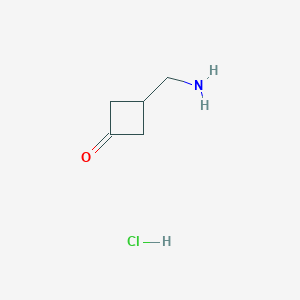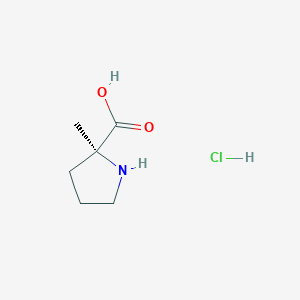
4-(2,2-Difluoropropoxy)phenol
Übersicht
Beschreibung
“4-(2,2-Difluoropropoxy)phenol” is a synthetic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It has attracted considerable attention in the scientific community due to its varied properties and potential applications in the industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a difluoropropoxy substituent. The compound has a predicted boiling point of 266.8±40.0 °C and a predicted density of 1.0±0.06 g/cm3 .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 266.8±40.0 °C and a predicted density of 1.0±0.06 g/cm3. Its pKa is predicted to be 10.18±0.15 .Wissenschaftliche Forschungsanwendungen
Adsorption Studies
Activated carbon fibers (ACFs) have been utilized for adsorbing various phenols, including substituted phenols, from aqueous solutions. The study by (Liu et al., 2010) explored the adsorption capacities and mechanisms, highlighting the role of molecular interactions in the adsorption process.
Bond Dissociation and Proton Affinities
(Chandra & Uchimaru, 2002) conducted a study on the O-H bond dissociation energies and proton affinities of substituted phenols. This research provides insights into the energetics and chemical behavior of these compounds, which are critical in various biological and industrial applications.
Synthesis and Characterization
The synthesis and characterization of substituted phenols for pharmaceutical intermediates, as detailed in (Quan, 2005), are essential for drug development and other chemical applications.
Environmental and Biological Studies
Substituted phenols like nonylphenols, which have been the subject of environmental and endocrine disrupter research, have been synthesized and characterized for further studies. (Boehme et al., 2010) provides insights into the isomer-specific approach needed for understanding the environmental impact of such compounds.
Bioremediation and Ecotoxicity
Studies on the bioremediation potential and ecotoxicity of halogenated phenols, as examined by (Bretz et al., 2020), are crucial for environmental cleanup efforts and understanding the interactions with natural enzymes.
Antioxidant Properties
Phenolic compounds, including substituted phenols, are known for their antioxidant properties. The work by (Shahidi & Ambigaipalan, 2015) reviews their health effects and applications in food preservation and nutrition.
Chemical Synthesis
Efficient synthesis methods for substituted phenols, as developed by (Zinin et al., 2017), are significant for various chemical applications, including in carbohydrate chemistry.
Enzyme Catalysis
The study of reaction products from enzyme-catalyzed oxidation of phenolic pollutants, including substituted phenols, provides valuable insights for wastewater treatment technologies. (Aitken et al., 1994) explored these aspects in their research.
Fluorination Reactions
The deoxyfluorination of phenols, including substituted phenols, has been explored for various chemical syntheses, as demonstrated in (Schimler et al., 2017).
Agricultural Applications
(Rhine et al., 1998) studied the use of phenolic compounds in agricultural applications, particularly in the determination of ammonium in soil extracts.
Eigenschaften
IUPAC Name |
4-(2,2-difluoropropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTXVJKQNJOKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)


![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)